molecular formula C7H4N4 B1405117 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 1352395-13-1

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No. B1405117
M. Wt: 144.13 g/mol
InChI Key: MDFHVGAGWJTLEI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .

Scientific Research Applications

Synthesis and Device Characterization

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile derivatives have been synthesized and characterized for use in devices. El-Menyawy et al. (2019) explored pyrazolo[4,3-b]pyridine derivatives with methoxy and hydroxy phenyl groups. These compounds demonstrated stability up to 376 °C and showed polycrystalline structures. Thin films of these derivatives were deposited by thermal evaporation technique, exhibiting potential for use in devices with photovoltaic properties (El-Menyawy et al., 2019).

Corrosion Inhibition

Dandia et al. (2013) investigated synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated that these compounds behave as mixed-type inhibitors, suggesting their potential application in protecting metals against corrosion (Dandia et al., 2013).

Biological Evaluation as Kinase Inhibitors

Chioua et al. (2009) synthesized and evaluated 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. They identified potential compounds for the treatment of Alzheimer's disease, indicating the medical relevance of these derivatives (Chioua et al., 2009).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their diversity, synthetic methods, and biomedical applications. This comprehensive analysis underscores the extensive potential of these compounds in various biomedical fields (Donaire-Arias et al., 2022).

Spectroscopic and Structural Investigations

Bahgat et al. (2009) conducted spectroscopic and structural investigations on pyrazolo[3,4-b]pyridine derivatives. Their research provided insights into the molecular structure and vibrational spectra, contributing to the understanding of these compounds' physical characteristics (Bahgat et al., 2009).

Antitumor and Antimicrobial Activities

El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial and antifungal activity, as well as antitumor activity against liver cell lines. Their findings suggest these compounds' potential in pharmaceutical applications (El-Borai et al., 2012).

Scalable Synthesis for Kinase Inhibition

Arunachalam et al. (2019) developed a scalable synthesis process for a potent kinase inhibitor involving 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This advancement is significant for producing pharmaceuticals efficiently and safely (Arunachalam et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 1H-Pyrazolo[3,4-b]pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This suggests that there is significant interest in this class of compounds for future research and potential applications .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFHVGAGWJTLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Gao, P Wang, P Liu, W Zhang, L Mo… - Chinese Journal of …, 2018 - sioc-journal.cn
Deep eutectic solvent based on L-proline and oxalic acid has been demonstrated for the first time as an efficient catalyst for synthesis of 4, 7-dihydro-1H-pyrazolo [3, 4-b] pyridine-5-…
Number of citations: 54 sioc-journal.cn
HM Ibrahim, H Behbehani, S Makhseed, MH Elnagdi - Molecules, 2011 - mdpi.com
1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines can be readily prepared via cyanoacetylation reactions of 5-amino-1,2,3-triazoles 1a,b and 4-amino- pyrazole 2 followed by …
Number of citations: 24 www.mdpi.com
GH Elgemeie, MA Abu-Zaied, SA Loutfy - Tetrahedron, 2017 - Elsevier
A convenient method for the synthesis of antipyrine, pyrazolopyrimidine and pyrazolopyridine thioglycosides was developed. This study reports a novel and efficient method for the …
Number of citations: 38 www.sciencedirect.com
MA Abu-Zaied, SA Loutfy, AE Hassan… - Drug Design …, 2019 - Taylor & Francis
Abu-Zaied MA, Loutfy SA, Hassan AE, Elgemeie GH. Drug Des Devel Ther. 2019;13:2437–2457. The Editor and Publisher of Drug Design, Development and Therapy wish to retract the …
Number of citations: 17 www.tandfonline.com
高歌, 王萍, 刘鹏, 张卫红, 默丽萍, 张占辉 - 有机化学, 2018 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: zhanhui@hebtu.edu.cn, orgsynchem@sina.com.cn Received November 8, …
Number of citations: 3 sioc-journal.cn

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